bis(N-methylimidazole-2-yl)methane
Overview
Description
Bis(N-methylimidazole-2-yl)methane is a chemical compound with the molecular formula C9H12N4. It has a molecular weight of 176.22 .
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 410.0±28.0 °C and a predicted density of 1.17±0.1 g/cm3 . Its pKa is predicted to be 7.22±0.25 .
Scientific Research Applications
Catalysis and Ligand Efficiency : Bis(N-methylimidazole-2-yl)methane is used as a ligand in the synthesis of cationic rhodium(I) and iridium(I) complexes, which are efficient catalysts for hydroamination reactions. The influence of the nitrogen donor ligand's structure on the catalytic efficiency of these complexes was studied, revealing a significant impact on their performance (Burling et al., 2007).
Organometallic Synthesis : Research includes the functionalization of this compound and its reactions to form organotin derivatives and heterobimetallic complexes. This showcases its versatility in forming compounds with potential applications in various chemical processes (Li et al., 2014).
Structural Analysis of Metal Complexes : The compound has been used to synthesize complexes with different metals like iridium and rhodium. These complexes have been characterized, including their structure through X-ray diffraction analysis, highlighting the compound's utility in forming stable metal-ligand frameworks (Kennedy et al., 2007).
Tandem Catalytic Processes : It also acts as a ligand in iridium(I) complexes used for tandem hydroamination/hydrosilation processes, demonstrating the compound's effectiveness in facilitating complex chemical transformations (Field et al., 2003).
Hydroamination Catalysis : Studies on cationic rhodium(I) and iridium(I) complexes containing this compound have shown these complexes to be efficient catalysts for hydroamination, emphasizing its role in promoting selective organic reactions (Burling et al., 2004).
Electrochemical Applications : The compound has been used to create Rh(I) complexes with N,N and N,P ligands anchored on glassy carbon electrodes, indicating its potential in developing recyclable hydroamination catalysts and electrochemical applications (Tregubov et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-12-5-3-10-8(12)7-9-11-4-6-13(9)2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJPGQWLRSRHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC2=NC=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435241 | |
Record name | bis(N-methylimidazole-2-yl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124225-99-6 | |
Record name | bis(N-methylimidazole-2-yl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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